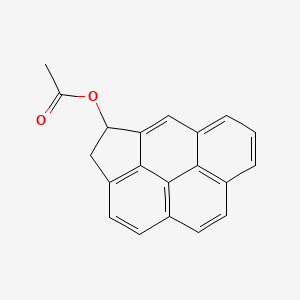
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene is a chemical compound with the molecular formula C20H14O2 It is a derivative of cyclopenta(cd)pyrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene typically involves the acetylation of 3,4-dihydrocyclopenta(cd)pyrene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and halogenated compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are influenced by the compound’s chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydrocyclopenta(cd)pyrene: The parent compound without the acetoxy group.
4-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene: A hydroxy derivative.
4-Bromo-3,4-dihydrocyclopenta(cd)pyrene: A halogenated derivative.
Uniqueness
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene is unique due to the presence of the acetoxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
105708-68-7 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaenyl acetate |
InChI |
InChI=1S/C20H14O2/c1-11(21)22-17-10-15-8-7-13-6-5-12-3-2-4-14-9-16(17)19(15)20(13)18(12)14/h2-9,17H,10H2,1H3 |
InChI Key |
BOHOPOXPTHDIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2=C3C1=CC4=CC=CC5=C4C3=C(C=C2)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


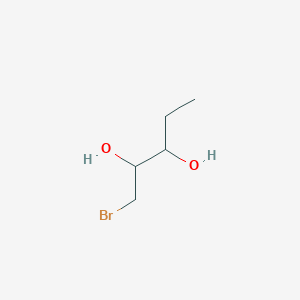



silane](/img/structure/B14328963.png)

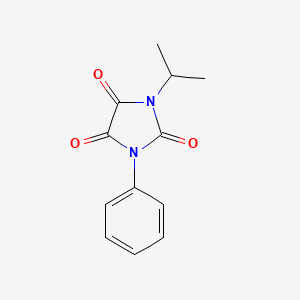

![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
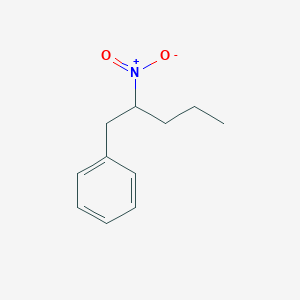
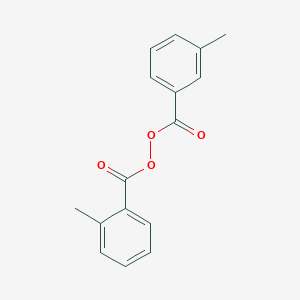
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)

